4'-Pivaloyloxy Toremifene-d6 is a derivative of Toremifene, which is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. The compound is notable for its application in proteomics research and serves as an internal standard for quantifying Toremifene using gas chromatography or liquid chromatography coupled with mass spectrometry.
4'-Pivaloyloxy Toremifene-d6 is classified under the category of SERMs, which are compounds that bind to estrogen receptors and can either activate or inhibit estrogenic activity depending on the target tissue. This specific compound is synthesized for research purposes, particularly in the field of cancer biology and pharmacology.
The synthesis of 4'-Pivaloyloxy Toremifene-d6 involves several key steps. While specific detailed procedures for this derivative may not be explicitly documented, the synthesis generally follows methodologies similar to those used for Toremifene itself.
These reactions require careful control of conditions such as temperature and pH to optimize yield and purity.
The molecular formula of 4'-Pivaloyloxy Toremifene-d6 is C31H30D6ClNO3, with a molecular weight of 512.11 g/mol. The structure features a pivaloyloxy group attached to the Toremifene backbone, which consists of a biphenyl structure with a chlorine atom and an amine group.
4'-Pivaloyloxy Toremifene-d6 can undergo various chemical reactions typical of esters and aromatic compounds. Key reactions include:
These reactions are significant for understanding how the compound behaves in biological systems and its potential modifications for therapeutic applications.
As a selective estrogen receptor modulator, 4'-Pivaloyloxy Toremifene-d6 exerts its effects by binding to estrogen receptors in target tissues. This binding can lead to:
The mechanism involves complex interactions at the molecular level, including changes in gene expression mediated by estrogen receptor signaling pathways.
4'-Pivaloyloxy Toremifene-d6 has several scientific applications:
This compound plays a crucial role in advancing research in breast cancer therapeutics and hormonal modulation studies, contributing valuable insights into drug development and therapeutic efficacy.
4'-Pivaloyloxy Toremifene-d6 is a deuterated prodrug derivative of toremifene, a triphenylethylene-based selective estrogen receptor modulator (SERM) classified as a chlorinated tamoxifen analog. Its molecular formula is C₃₁H₃₀D₆ClNO₃, with six deuterium atoms strategically replacing hydrogen atoms at specified positions (typically at metabolically vulnerable sites). The core structure comprises:
Functionally, 4'-Pivaloyloxy Toremifene-d6 acts as a pro-drug that undergoes enzymatic hydrolysis to release deuterated toremifene. Like its parent compound, it exhibits tissue-selective estrogen receptor modulation – acting as an estrogen antagonist in breast tissue while displaying partial agonist activity in bone and endometrium. This bifunctionality arises from its ability to induce distinct conformational changes in estrogen receptors α and β (ERα/ERβ), thereby modulating co-activator and co-repressor recruitment in a tissue-specific manner. The molecular modifications position this compound within the third-generation SERM derivatives designed for optimized pharmacokinetics and tissue selectivity [5].
Table 1: Structural Features of 4'-Pivaloyloxy Toremifene-d6
Structural Element | Chemical Feature | Functional Role |
---|---|---|
Triphenylethylene core | Three aromatic rings | ER binding pharmacophore |
Chloroethyl side chain | -CH₂CH₂Cl group | Differentiates from tamoxifen; influences antagonist potency |
Pivaloyloxy group | -OC(O)C(CH₃)₃ at 4' position | Prodrug moiety enhancing metabolic stability |
Deuterium atoms | Six D atoms at specific sites | Retards oxidative metabolism via kinetic isotope effect |
Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE) – a phenomenon where the higher mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond, increasing its dissociation energy by 1.2-1.5 kcal/mol relative to C-H bonds. This bond stabilization reduces the rate of enzymatic cleavage by cytochrome P450 (CYP) oxidases, particularly when deuterium substitution occurs at metabolic "soft spots." For 4'-Pivaloyloxy Toremifene-d6, deuteration targets:
The primary pharmacological objectives of deuteration include:
Deuterated analogs serve as molecular probes to distinguish pharmacological effects mediated by parent drugs versus metabolites. In cancer therapeutics like SERMs, deuterated versions can potentially maintain antitumor efficacy while reducing off-target tissue effects through optimized exposure profiles.
Table 2: Approved and Investigational Deuterated Drugs Illustrating Key Principles
Compound | Non-Deuterated Originator | Key Deuteration Effect | Clinical Status |
---|---|---|---|
Deutetrabenazine | Tetrabenazine | Reduced formation of toxic metabolites by CYP2D6; longer half-life | FDA-approved (2017) |
Deucravacitinib | Novel TYK2 inhibitor | Avoidance of non-selective metabolite formation; preserved target specificity | FDA-approved (2022) |
ALK-001 (d3-vitamin A) | Vitamin A | Slowed dimerization rate reducing lipofuscin accumulation | Phase 3 |
RT001 (d2-linoleic acid) | Linoleic acid | Limited lipid peroxidation in neurodegenerative diseases | Phase 1/2 |
The development of 4'-Pivaloyloxy Toremifene-d6 emerged from three converging research trajectories:
SERM Optimization Efforts: Toremifene was developed to address hepatocarcinogenicity concerns associated with tamoxifen in preclinical models. While effective in metastatic breast cancer, toremifene still faced limitations in bioavailability variability (30-60%) and extensive hepatic metabolism via CYP3A4-mediated oxidation and demethylation. These metabolic pathways generate electrophilic quinone methides and catechols that may contribute to off-target effects [5].
Deuterium Drug Evolution: Following the 2017 FDA approval of deutetrabenazine – the first deuterated drug – pharmaceutical researchers explored deuteration for established drugs with proven efficacy but suboptimal pharmacokinetics. The "deuterium switch" strategy gained traction across therapeutic areas including oncology, with deuterated kinase inhibitors like donafenib (deuterated sorafenib) showing improved pharmacokinetics and reduced adverse effects in clinical studies [2] [3].
Prodrug Strategies for Hormonal Agents: Estrogen receptor ligands often require prodrug modifications to overcome poor membrane permeability or rapid metabolism. The pivaloyl esterification strategy was adopted from compounds like 4-pivaloyloxy tamoxifen, which demonstrates enhanced oral absorption and intracellular hydrolysis to active forms. Combining prodrug technology with deuteration creates a dual-optimization approach [4] [8].
The specific rationale for deuterating 4'-Pivaloyloxy Toremifene includes:
Synthetic approaches to 4'-Pivaloyloxy Toremifene-d6 typically involve:
Table 3: Comparative Chemical Properties of Toremifene Derivatives
Property | Toremifene | 4'-Pivaloyloxy Toremifene | 4'-Pivaloyloxy Toremifene-d6 |
---|---|---|---|
Molecular Formula | C₂₆H₂₈ClNO | C₃₁H₃₆ClNO₃ | C₃₁H₃₀D₆ClNO₃ |
logP (calc) | 6.7 | 7.8 | 7.5 |
Aqueous Solubility | <5 µM | <1 µM | ~25 µM |
Key Metabolic Pathways | CYP3A4 O-demethylation; oxidation | Ester hydrolysis then O-demethylation | Reduced-rate O-demethylation after hydrolysis |
Metabolic Soft Spots | 4-methoxy groups; chloroethyl chain | 4'-ester; demethylation sites | Deuterium-protected demethylation sites |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: